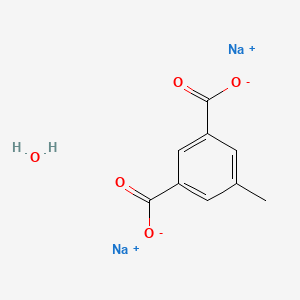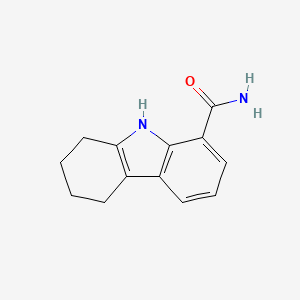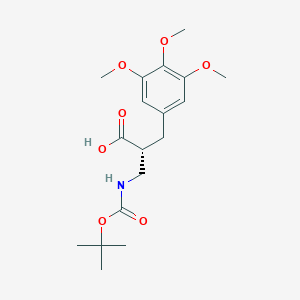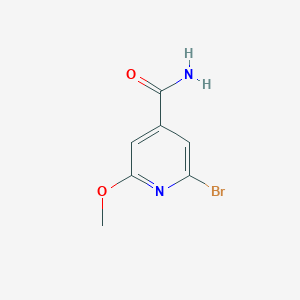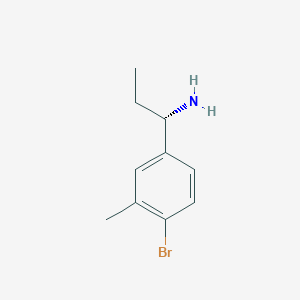
(5-Fluoroisoquinolin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoroisoquinolin-3-yl)methanamine is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of a fluorine atom at the 5-position and an amine group at the methanamine position makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoroisoquinolin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis often begins with isoquinoline as the starting material.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(5-Fluoroisoquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Fluoroisoquinolin-3-yl)methanamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound without the fluorine and methanamine groups.
5-Fluoroisoquinoline: Similar structure but without the methanamine group.
3-Aminomethylisoquinoline: Similar structure but without the fluorine atom.
Uniqueness
(5-Fluoroisoquinolin-3-yl)methanamine is unique due to the presence of both the fluorine atom and the methanamine group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H9FN2 |
|---|---|
分子量 |
176.19 g/mol |
IUPAC名 |
(5-fluoroisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9FN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H,5,12H2 |
InChIキー |
HUSDGQDQHSBKPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(N=C2)CN)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


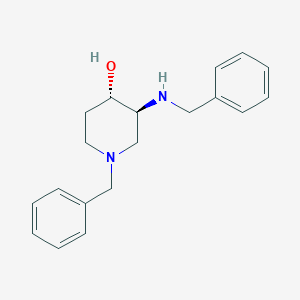
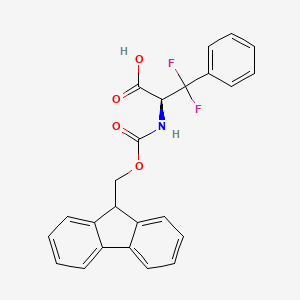
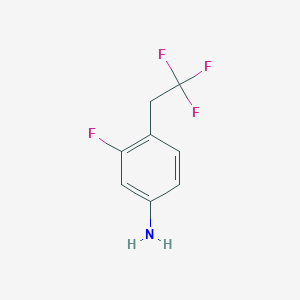
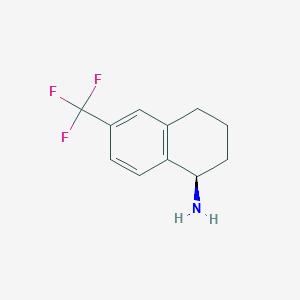
![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
